![molecular formula C11H22O5 B13547021 4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid is an organic compound characterized by its unique structure, which includes both hydroxy and butanoic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid typically involves the reaction of 4-hydroxybutanol with 3-chloropropoxybutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybutanol attacks the electrophilic carbon of the 3-chloropropoxybutanoic acid, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like sulfuric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of 4-[3-(4-oxobutoxy)propoxy]butanoic acid.
Reduction: Formation of 4-[3-(4-hydroxybutoxy)propoxy]butanol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Propriétés
Formule moléculaire |
C11H22O5 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-[3-(4-hydroxybutoxy)propoxy]butanoic acid |
InChI |
InChI=1S/C11H22O5/c12-6-1-2-7-15-9-4-10-16-8-3-5-11(13)14/h12H,1-10H2,(H,13,14) |
Clé InChI |
UFURXMATKVQKRJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCOCCCOCCCC(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


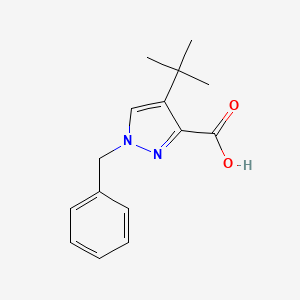
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
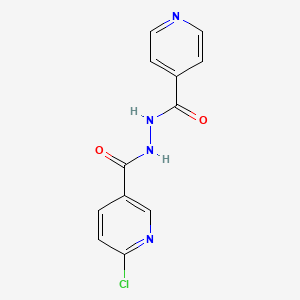

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
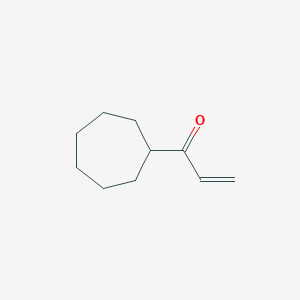
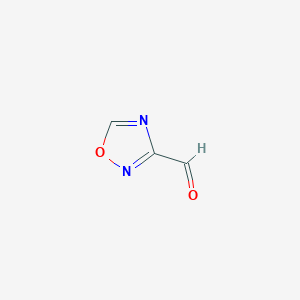
![7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)
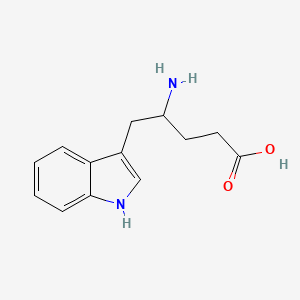

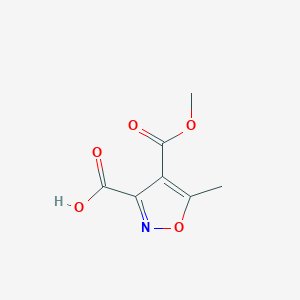
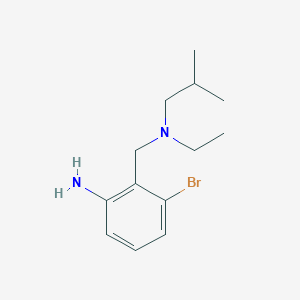
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
